Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate
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Overview
Description
Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate typically involves the reaction of 8-hydroxyquinoline with methoxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to chelate metal ions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions such as iron, copper, and zinc. This chelation process can disrupt metal-dependent biological processes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties.
2-Methoxyquinoline: A derivative with a methoxy group at the 2-position.
Quinoline-3-carboxylate: A derivative with a carboxylate group at the 3-position.
Uniqueness
Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate is unique due to the presence of both hydroxyl and methoxy groups, which enhance its chelating ability and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-11-8(12(15)17-2)6-7-4-3-5-9(14)10(7)13-11/h3-6,14H,1-2H3 |
InChI Key |
LKAUEYVEUAHQKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CC=C(C2=N1)O)C(=O)OC |
Origin of Product |
United States |
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